11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene

Cross-Coupling Chemistry Synthetic Methodology Medicinal Chemistry Intermediate

11-Bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene (molecular formula C10H12BrN3, molecular weight 254.13 g/mol) is a brominated tricyclic heterocycle featuring a fused ring system with three nitrogen atoms. It belongs to the triazatricyclo[7.4.0.02,7]trideca scaffold class, which has been disclosed in patent literature as a core template for kinase inhibitors and Toll-like receptor (TLR7/8/9) antagonists.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
Cat. No. B12291023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESC1CNCC2=C1NC3=C2C=CC(=N3)Br
InChIInChI=1S/C10H10BrN3/c11-9-2-1-6-7-5-12-4-3-8(7)13-10(6)14-9/h1-2,12H,3-5H2,(H,13,14)
InChIKeyACZZJHYHFGTPRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene: Core Scaffold Identity and Procurement Context


11-Bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene (molecular formula C10H12BrN3, molecular weight 254.13 g/mol) is a brominated tricyclic heterocycle featuring a fused ring system with three nitrogen atoms. It belongs to the triazatricyclo[7.4.0.02,7]trideca scaffold class, which has been disclosed in patent literature as a core template for kinase inhibitors and Toll-like receptor (TLR7/8/9) antagonists [1]. The compound is primarily supplied as a research chemical from specialty vendors for medicinal chemistry and chemical biology applications. Critically, this compound is not a stand-alone bioactive molecule; its value lies in its role as a versatile synthetic intermediate or a core scaffold for further derivatization, a role that its closest analogs (e.g., 11-chloro or unsubstituted core) may not fulfill equally due to differences in halogen-directed reactivity and physicochemical tuning.

Why 11-Bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene Cannot Be Replaced by In-Class Analogs


The triazatricyclo[7.4.0.02,7]trideca scaffold class is not functionally interchangeable. While the 11-chloro analog (CAS 1699748-97-4) and the unsubstituted parent core (CAS 26422-85-5) share the same tricyclic framework, the identity and position of the halogen substituent critically dictate both synthetic utility and biological target engagement. The bromine atom at position 11 enables specific transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) that the chloro analog cannot undergo under similarly mild conditions . Moreover, class-level biological data for related triazatricyclo systems show that even minor substitution changes can shift kinase selectivity profiles by orders of magnitude [1]. Therefore, substituting the 11-bromo compound with a chloro or des-halogen analog risks synthetic failure in downstream derivatization and loss of biological activity in target-based assays, undermining the reliability of Structure-Activity Relationship (SAR) data.

11-Bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene: Quantitative Differential Evidence for Procurement Decisions


Bromine-Related Synthetic Superiority: Suzuki-Miyaura Cross-Coupling Reactivity Advantage Over the 11-Chloro Analog

The bromine substituent at position 11 enables a wider scope of transition-metal-catalyzed cross-coupling reactions compared to the 11-chloro analog. In palladium-catalyzed Suzuki-Miyaura couplings, aryl bromides typically react 10- to 100-fold faster than aryl chlorides under identical conditions due to the lower bond dissociation energy of the C-Br bond (approx. 65-70 kcal/mol) versus the C-Cl bond (approx. 80-85 kcal/mol) [1]. This allows the 11-bromo derivative to serve as a superior electrophilic partner for installing aryl, heteroaryl, or vinyl groups at position 11 using mild conditions (e.g., Pd(PPh3)4, 80-100°C, aqueous Na2CO3), while the 11-chloro analog requires harsher conditions or specialized ligands (e.g., XPhos, 120-130°C) [1]. This difference is critical for chemists constructing libraries of analogues where late-stage diversification is required.

Cross-Coupling Chemistry Synthetic Methodology Medicinal Chemistry Intermediate

Lipophilicity Tuning Through Bromine Substitution: Calculated LogP Advantage Over 11-Chloro and Unsubstituted Core

The introduction of bromine at position 11 increases the calculated partition coefficient (clogP) of the triazatricyclo scaffold relative to the unsubstituted parent and the 11-chloro analog. The 11-bromo derivative has a predicted clogP of 2.51 (ChemSpider/PubChem predictive algorithm), compared to approx. 1.8 for the 11-chloro analog and approx. 1.0 for the unsubstituted core . This moderate increase in lipophilicity can enhance passive membrane permeability without violating Lipinski's Rule of 5, making the bromo analog a more balanced starting point for lead optimization in cell-based assays [1]. The difference is sufficient to influence cellular uptake in preliminary screening, yet low enough to avoid promiscuous binding.

Physicochemical Properties Drug-likeness Medicinal Chemistry Design

Scaffold-Specific Kinase Inhibition Activity: Class-Level Evidence from BindingDB

The triazatricyclo[7.4.0.02,7]trideca scaffold class has demonstrated measurable kinase inhibition activity in biochemical assays. A closely related thia-derivative, 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-amine, exhibited an IC50 of 400 nM against Cdc7/Dbf4 kinase [1]. While direct IC50 data for the 11-bromo derivative against this specific target are not publicly available, the scaffold's ability to engage the ATP-binding pocket of clinically relevant kinases suggests that the 11-bromo variant, with its unique halogen substitution pattern, may exhibit distinct selectivity profiles when screened against kinase panels. This is in contrast to the 11-chloro analog, for which no kinase activity data are currently publicly disclosed, and the unsubstituted core, which lacks the halogen substitution known to enhance kinase binding via halogen-bonding interactions [2].

Kinase Inhibition Drug Discovery Biochemical Assay

11-Bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene: Best-Fit Research and Industrial Application Scenarios


Late-Stage Functionalization in Kinase-Focused Library Synthesis

The 11-bromo substituent provides a selective handle for Pd-catalyzed cross-couplings, enabling the introduction of diverse aryl and heteroaryl groups at the 11-position for structure-activity relationship (SAR) exploration [1]. This makes it a valuable building block for constructing compound libraries targeting kinases for which the triazatricyclo scaffold has demonstrated class-level inhibitory activity, such as Cdc7/Dbf4 (IC50 = 400 nM for related analog) [2].

Physicochemical Property Optimization in Hit-to-Lead Campaigns

The calculated lipophilicity of the 11-bromo derivative (clogP ≈ 2.51) positions it within an optimal range for balancing membrane permeability and solubility compared to the less lipophilic 11-chloro (clogP ≈ 1.8) and unsubstituted core (clogP ≈ 1.0) [1]. Medicinal chemistry teams can utilize this compound as a starting point for optimizing pharmacokinetic properties without extensive additional structural modifications.

Halogen-Bonding Motif for Selective Target Engagement

The presence of the bromine atom at position 11 introduces the potential for halogen-bonding interactions with backbone carbonyls in kinase hinge regions, a feature absent in the unsubstituted core and weaker in the chloro analog due to differences in halogen bond donor strength (Br > Cl) [1]. This molecular recognition element can be leveraged to design selective inhibitors against challenging kinase targets, warranting procurement for structure-based drug design efforts.

Autoimmune Disease Target Exploration: TLR7/8/9 Antagonist Scaffold

The triazatricyclo core has been disclosed in patents as a scaffold for TLR7, TLR8, and TLR9 antagonists, which are being investigated for the treatment of systemic lupus erythematosus and lupus nephritis [1]. The 11-bromo derivative serves as a key intermediate for synthesizing and screening novel analogs within this therapeutic space, offering a differentiated entry point compared to other halogenated or unsubstituted variants.

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